molecular formula C11H20N2O B3010555 N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine CAS No. 1118787-09-9

N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine

Cat. No.: B3010555
CAS No.: 1118787-09-9
M. Wt: 196.294
InChI Key: HHZMWBABTWDQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine typically involves the formation of the azabicyclo[3.2.1]octane scaffold followed by the introduction of the tert-butyl group and the hydroxylamine moiety. One common synthetic route starts with the preparation of the azabicyclo[3.2.1]octane core through a series of cyclization reactions. The tert-butyl group is then introduced via alkylation reactions, and the hydroxylamine group is added through oximation reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated processes and continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine undergoes various chemical reactions, including:

Scientific Research Applications

N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-11(2,3)13-6-8-4-5-9(7-13)10(8)12-14/h8-9,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZMWBABTWDQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC2CCC(C1)C2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.